molecular formula C14H18N2O6 B558683 Boc-3-Nitro-L-Phenylalanine CAS No. 131980-29-5

Boc-3-Nitro-L-Phenylalanine

Cat. No.: B558683
CAS No.: 131980-29-5
M. Wt: 310.3 g/mol
InChI Key: OWTGPXDXLMNQKK-NSHDSACASA-N
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Description

Boc-3-Nitro-L-Phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the phenyl ring is substituted with a nitro group at the third position. This compound is commonly used in peptide synthesis and has applications in various fields of scientific research due to its unique chemical properties.

Mechanism of Action

Target of Action

Boc-3-Nitro-L-Phenylalanine, also known as Boc-L-3-Nitrophenylalanine, is a compound that primarily targets the formation of nanostructures through self-assembly . The compound’s primary role is to facilitate the formation of nanotubes, which further self-assemble into microtapes .

Mode of Action

The compound interacts with its targets through a process known as self-assembly . This process involves the formation of well-ordered supramolecular structures through low energy interactions, such as van der Waals bonds, electrostatic interactions, hydrogen bonds, and stacking interactions . The self-assembly of this compound results in the formation of nanotubes, which further self-assemble into microtapes .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of nanostructures through self-assembly . The compound’s action on these pathways leads to the formation of nanotubes and microtapes, which are indicative of quantum confinement due to nanostructure formation .

Result of Action

The result of this compound’s action is the formation of nanostructures through self-assembly . The compound facilitates the formation of nanotubes, which further self-assemble into microtapes . These structures exhibit step-like peaks in the spectral region of 240–290 nm, indicating quantum confinement due to nanostructure formation .

Action Environment

The action of this compound is influenced by environmental factors such as the solvent used . For instance, the compound self-assembles into different structures depending on the solvent . In 1,1,1,3,3,3-hexafluoro-2-propanol/ethanol (water) solvents, it forms nanotubes that self-assemble into microtapes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-3-Nitro-L-Phenylalanine typically involves the protection of the amino group of 3-nitro-L-phenylalanine with a Boc group. This can be achieved by reacting 3-nitro-L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection step.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 3-amino-L-phenylalanine.

    Substitution: Formation of substituted phenylalanine derivatives depending on the nucleophile used.

Scientific Research Applications

Boc-3-Nitro-L-Phenylalanine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules. Its unique structure allows for selective modifications and functionalizations.

    Biology: It is used in the study of protein structure and function. The nitro group can serve as a probe for investigating protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and nanomaterials.

Comparison with Similar Compounds

    Boc-2-Nitro-L-Phenylalanine: Similar structure but with the nitro group at the second position.

    Boc-4-Nitro-L-Phenylalanine: Similar structure but with the nitro group at the fourth position.

    Boc-L-Phenylalanine: Lacks the nitro group, used as a standard building block in peptide synthesis.

Uniqueness: Boc-3-Nitro-L-Phenylalanine is unique due to the position of the nitro group, which influences its reactivity and interactions with other molecules. The third position nitro group provides distinct electronic and steric effects compared to the second or fourth position, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTGPXDXLMNQKK-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60927486
Record name N-[tert-Butoxy(hydroxy)methylidene]-3-nitrophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131980-29-5
Record name N-[tert-Butoxy(hydroxy)methylidene]-3-nitrophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of crude 2-tert-butoxycarbonylamino-3-(3-nitro-phenyl)-propionic acid ethyl ester (1.00 g , ≈2.96 mmol) in tetrahydrofuran (10 mL) was added 3M aqueous lithium hydroxide solution (3 mL, 9 mmol) and the mixture was stirred at ambient temperature overnight. The reaction mixture was concentrated to dryness, the residue taken up in water (20 mL) and extracted with ether (2×10 mL). The aqueous layer was filtered through Celite®, cooled in ice and adjusted to pH=2 with 0.1M aqueous hydrochloric acid. The mixture was then extracted with dichloromethane (3×15 mL), dried over sodium sulfate and concetrated in vacuo to give crude 2-tert-butoxycarbonylamino-3-(3-nitro-phenyl)-propionic acid as a pale yellow solid which was used without further purification (0.63 g, ≈69%).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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